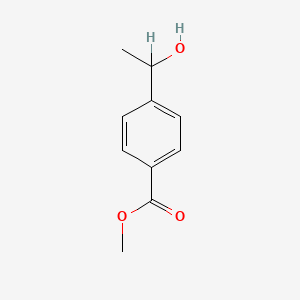

Methyl 4-(1-hydroxyethyl)benzoate

Übersicht

Beschreibung

Methyl 4-(1-hydroxyethyl)benzoate is an organic compound with the molecular formula C10H12O3. It is a derivative of benzoic acid, where the carboxyl group is esterified with methanol, and the benzene ring is substituted with a hydroxyethyl group at the para position. This compound is known for its applications in various fields, including organic synthesis and pharmaceuticals .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Methyl 4-(1-hydroxyethyl)benzoate can be synthesized through several methods. One common approach involves the esterification of 4-(1-hydroxyethyl)benzoic acid with methanol in the presence of an acid catalyst. Another method includes the reduction of methyl 4-acetylbenzoate using a reducing agent such as sodium borohydride .

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale esterification processes. These processes typically use continuous flow reactors to ensure efficient mixing and reaction rates. The reaction conditions are optimized to achieve high yields and purity, with careful control of temperature, pressure, and catalyst concentration .

Analyse Chemischer Reaktionen

Types of Reactions: Methyl 4-(1-hydroxyethyl)benzoate undergoes various chemical reactions, including:

Oxidation: The hydroxyethyl group can be oxidized to form a carboxyl group, resulting in the formation of 4-carboxybenzoic acid methyl ester.

Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

Substitution: The benzene ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Sodium borohydride and lithium aluminum hydride are frequently used.

Substitution: Reagents like nitric acid for nitration and halogens for halogenation are typical.

Major Products Formed:

Oxidation: 4-carboxybenzoic acid methyl ester.

Reduction: 4-(1-hydroxyethyl)benzyl alcohol.

Substitution: Various substituted derivatives depending on the electrophile used.

Wissenschaftliche Forschungsanwendungen

Methyl 4-(1-hydroxyethyl)benzoate has a wide range of applications in scientific research:

Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

Biology: It is used in the study of enzyme-catalyzed reactions and metabolic pathways.

Medicine: The compound is investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

Industry: It is utilized in the production of polymers, resins, and other industrial chemicals

Wirkmechanismus

The mechanism of action of methyl 4-(1-hydroxyethyl)benzoate involves its interaction with various molecular targets. The hydroxyethyl group can participate in hydrogen bonding and other interactions with biological molecules, influencing enzyme activity and receptor binding. The ester group can undergo hydrolysis, releasing the active benzoic acid derivative, which can further interact with cellular pathways .

Vergleich Mit ähnlichen Verbindungen

Methyl 4-hydroxybenzoate: Lacks the hydroxyethyl group, making it less versatile in certain synthetic applications.

Ethyl 4-(1-hydroxyethyl)benzoate: Similar structure but with an ethyl ester group instead of a methyl ester, which can affect its reactivity and solubility.

4-(1-hydroxyethyl)benzoic acid: The free acid form, which is more reactive in esterification reactions

Uniqueness: Methyl 4-(1-hydroxyethyl)benzoate is unique due to its combination of a hydroxyethyl group and a methyl ester group, providing a balance of reactivity and stability. This makes it a valuable intermediate in organic synthesis and a versatile compound in various research applications .

Biologische Aktivität

Methyl 4-(1-hydroxyethyl)benzoate, also referred to as methyl 4-[(1S)-1-hydroxyethyl]benzoate, is a compound that has garnered attention in medicinal chemistry and biological research due to its diverse biological activities. This article provides an in-depth overview of its biological activity, mechanisms of action, comparative analyses with related compounds, and relevant case studies.

- Chemical Formula : C₁₀H₁₂O₃

- Molecular Weight : 180.203 g/mol

- CAS Number : 79322-76-2

- Appearance : Clear colorless to yellow viscous liquid

- Boiling Point : 148–152 °C (1 mmHg)

- Flash Point : >93 °C

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. The presence of the hydroxyethyl group facilitates hydrogen bonding and hydrophobic interactions, influencing the activity of proteins and enzymes involved in various cellular pathways, particularly those related to inflammation and metabolic regulation.

Key Mechanisms:

- Hydrogen Bonding : The hydroxy group enhances interactions with target proteins.

- Cellular Pathways : Involvement in pathways related to inflammation and metabolic regulation.

Antimicrobial Properties

Research has demonstrated that this compound exhibits significant antimicrobial activity, particularly against Gram-positive bacteria. A study determined the minimum inhibitory concentration (MIC) values, revealing effectiveness comparable to traditional antibiotics.

Anti-inflammatory Effects

The compound's anti-inflammatory properties are linked to its interaction with inflammatory mediators and signaling pathways. It has shown potential in modulating inflammatory responses in various cellular models.

Cytotoxicity Assessments

In vitro cytotoxicity tests indicate that this compound has a moderate cytotoxic effect at higher concentrations. Conversely, at lower concentrations, it appears to promote cell proliferation, suggesting a dual role that depends on dosage.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparative analysis with structurally similar compounds is essential:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| Methyl 4-hydroxybenzoate | Lacks the hydroxyethyl group | Antimicrobial properties |

| Ethyl 4-(1-hydroxyethyl)benzoate | Ethyl ester instead of methyl | Similar but less potent |

| Methyl 4-[(1R)-1-hydroxyethyl]benzoate | Stereoisomer with different spatial arrangement | Varies in interaction with enzymes |

This table illustrates how structural variations impact biological activity and interaction profiles.

Study on Antimicrobial Activity

A peer-reviewed study investigated the antimicrobial properties of this compound against various bacterial strains. The findings indicated that the compound exhibited significant antibacterial activity, especially against Gram-positive bacteria, with MIC values demonstrating its potential as an alternative to conventional antibiotics.

Enzymatic Interaction Studies

Further research focused on the enzymatic interactions of this compound revealed its potential as a substrate for specific enzymes involved in metabolic pathways. These studies indicated that this compound could inhibit certain enzymatic activities, suggesting its role as a therapeutic agent in metabolic disorders.

Eigenschaften

IUPAC Name |

methyl 4-(1-hydroxyethyl)benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O3/c1-7(11)8-3-5-9(6-4-8)10(12)13-2/h3-7,11H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KAXLTAULVFFCNL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=C(C=C1)C(=O)OC)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.